molecular formula C6H6N4S B12911146 4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-85-2

4-(Methylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B12911146
CAS No.: 36258-85-2
M. Wt: 166.21 g/mol
InChI Key: XVOIQASCHWHJFX-UHFFFAOYSA-N
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Description

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyridine derivative. The reaction conditions often include the use of a base, such as sodium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of solid-phase catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its antifungal and antibacterial properties.

    Thiadiazole: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.

    Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

4-(Methylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its fused triazole-pyridine structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential for diverse applications make it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

36258-85-2

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

4-methylsulfanyl-2H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C6H6N4S/c1-11-6-5-4(2-3-7-6)8-10-9-5/h2-3H,1H3,(H,8,9,10)

InChI Key

XVOIQASCHWHJFX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC2=NNN=C21

Origin of Product

United States

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